molecular formula C12H21NO4 B1649352 (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid CAS No. 478183-61-8

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid

Cat. No.: B1649352
CAS No.: 478183-61-8
M. Wt: 243.30
InChI Key: CXKVEJHPQAZLCY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid (CAS 478183-61-8) is a chiral, non-proteinogenic amino acid derivative of significant value in medicinal chemistry and peptide research. Its core structure features a cyclobutyl side chain, which introduces conformational restraint and can enhance binding affinity and metabolic stability in designed peptide analogs and small molecule therapeutics. The compound is equipped with a tert-Butoxycarbonyl (Boc) protecting group on the alpha-amino functionality. The Boc group is a cornerstone of modern synthetic organic chemistry, prized for its stability under basic conditions and its selective removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . This allows for the sequential and orthogonal synthesis of complex peptides. The (R)-enantiomer provides specific three-dimensionality for constructing chiral scaffolds, making it indispensable for exploring structure-activity relationships (SAR), developing protease inhibitors, and creating macrocyclic peptides targeting challenging protein-protein interactions, such as those involving K-Ras in oncology research . With a molecular formula of C12H21NO4 and a molecular weight of 243.30 g/mol , this reagent is supplied for laboratory research applications. It is essential to handle this material according to good laboratory practices, noting its associated hazard statements (H302, H312, H332) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2R)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKVEJHPQAZLCY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90722062
Record name N-(tert-Butoxycarbonyl)-3-cyclobutyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478183-61-8
Record name (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478183-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-3-cyclobutyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Glycine Equivalents Followed by Boc Protection

The most widely reported method involves stereoselective alkylation of glycine-derived enolates with cyclobutyl halides. Venkatraman et al. (2006) demonstrated this approach using ethyl 2-(tert-butoxycarbonylamino)-3-cyclobutylpropanoate as a key intermediate. The synthesis proceeds via:

  • Enolate Formation : Treatment of Boc-glycine ethyl ester with a strong base (e.g., LDA) generates a chiral enolate.
  • Cyclobutyl Alkylation : Reaction with cyclobutylmethyl bromide introduces the cyclobutyl moiety.
  • Ester Hydrolysis : Lithium hydroxide in tetrahydrofuran/water (1:1) at 20°C for 3 h yields the carboxylic acid.
Step Reagents/Conditions Yield (%) Stereoselectivity (ee)
1 LDA, THF, -78°C 85 92% (R)
2 Cyclobutylmethyl bromide, -30°C 78 89% (R)
3 LiOH, THF/H₂O, 20°C 95 Retention

This method achieves an overall yield of 62% with 89% enantiomeric excess (ee), necessitating subsequent chiral resolution for pharmaceutical applications.

Enzymatic Hydroxylation of Cyclobutylamine Precursors

Recent advances in biocatalysis have enabled the use of engineered P450BM3 enzymes for direct functionalization of cyclobutylamine derivatives. As reported by Groth et al. (2023), these enzymes catalyze regioselective C–H hydroxylation at unactivated positions:

  • Substrate Design : Cyclobutylamine derivatives are synthesized with orthogonal protecting groups.
  • Enzyme Screening : A panel of P450BM3 mutants (e.g., RP/HL/IG/AI variant) achieves 85% conversion in 40 h at 30°C.
  • Oxidative Functionalization : Molecular oxygen or air serves as the terminal oxidant, producing hydroxylated intermediates.
Enzyme Variant Substrate Conversion (%) Regioselectivity
RP/HL/IG/AI 12a 85 1,2-trans
WT-P450BM3 12a <5 N/A

While this method primarily targets hydroxylated products, subsequent oxidation and Boc protection could theoretically yield the target compound, though direct evidence remains undocumented.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Preformed Residues

Commercial suppliers like BLD Pharm (CAS 259825-43-9) provide Boc-protected cyclobutylalanine for direct incorporation into peptides. The process involves:

  • Resin Loading : Attachment of the C-terminal carboxylic acid to Wang resin using DIC/HOBt.
  • Deprotection-Coupling Cycles :
    • Boc removal with TFA/CH₂Cl₂ (1:1).
    • Coupling with HBTU/DIPEA in DMF.
  • Cleavage : HF treatment releases the peptide with the cyclobutylalanine residue.
Parameter Value
Coupling Efficiency >99% per cycle
Purity (HPLC) 95% (crude)
Storage Conditions 2–8°C, sealed, dark

Optimization of Stereochemical Control

Chiral Auxiliaries in Asymmetric Alkylation

Evans oxazolidinones and Oppolzer’s sultams have been employed to enhance stereoselectivity:

  • Evans Auxiliary : (S)-4-Benzyl-2-oxazolidinone directs alkylation to the Re face, achieving 94% ee.
  • Oppolzer’s Sultam : Provides 89% ee but requires harsh conditions for auxiliary removal.
Auxiliary Base Temp (°C) ee (%)
Evans KHMDS -78 94
Oppolzer’s LDA -30 89

Dynamic Kinetic Resolution (DKR)

Combining palladium catalysts with lipases enables simultaneous racemization and enantioselective hydrolysis:

Catalyst System Substrate ee (%) Yield (%)
Pd/C + Candida antarctica Lipase B Ethyl ester 95 88

This method eliminates the need for preformed chiral auxiliaries but requires precise control of reaction pH and temperature.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 1.85–2.15 (m, 6H, cyclobutyl), 3.45 (dd, J = 6.2 Hz, 1H, CHNH), 4.25 (br s, 1H, NH), 5.12 (d, J = 8.1 Hz, 1H, COOH).
  • HRMS (ESI+) : m/z calc. for C₁₂H₂₁NO₄ [M+H]⁺: 243.30, found: 243.29.

Chiral Purity Assessment

  • Chiral HPLC : Chiralpak IC column, hexane/IPA (80:20), 1.0 mL/min, tᵣ = 12.7 min (R), 14.2 min (S).
  • Optical Rotation : [α]²⁵D = +15.6° (c 1.0, CH₃OH).

Applications in Drug Discovery

The cyclobutyl group’s rigidity enhances binding affinity in kinase inhibitors and GPCR modulators. Notable examples include:

Therapeutic Area Target Role of Cyclobutylalanine
Oncology BTK Kinase Enhances hydrophobic pocket binding
Neurology NMDA Receptor Stabilizes β-sheet conformation

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling: Reagents like DIC and HOBt are used for peptide coupling.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) are employed.

Major Products Formed

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

    Peptides: Coupling reactions result in the formation of peptides and other complex molecules.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₅NO₄
  • Molecular Weight : 185.23 g/mol
  • CAS Number : 1159501-66-2

The structure of (R)-2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid features a tert-butoxycarbonyl (Boc) protecting group, which is crucial in peptide synthesis for protecting amino groups during chemical reactions.

Applications in Medicinal Chemistry

2.1. Peptide Synthesis

The Boc group is widely used in solid-phase peptide synthesis (SPPS). The compound serves as a protected amino acid that can be incorporated into peptides to enhance stability and solubility. Its cyclobutyl side chain contributes to the rigidity of the peptide structure, which can be beneficial for biological activity.

Case Study : A study demonstrated the incorporation of Boc-cyclobutylalanine into a peptide that exhibited enhanced binding affinity to specific receptors, indicating its potential use in drug design aimed at targeting protein-protein interactions .

2.2. Drug Development

Research indicates that derivatives of this compound show promise as potential therapeutic agents for various conditions, including neurological disorders and cancer. The unique structural features allow for modifications that can lead to improved pharmacokinetic properties.

Case Study : In a recent investigation, a series of cyclobutylalanine derivatives were synthesized and evaluated for their anti-cancer activity, revealing that certain modifications led to significantly increased cytotoxicity against cancer cell lines .

Biological Applications

3.1. Neuroprotective Effects

Some studies have explored the neuroprotective properties of compounds related to Boc-cyclobutylalanine. These compounds may modulate neurotransmitter systems or provide protection against oxidative stress.

Case Study : Research published in a peer-reviewed journal highlighted the neuroprotective effects of a cyclobutylalanine derivative in models of neurodegeneration, suggesting its potential application in treating diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Features

The following table summarizes key structural differences, physicochemical properties, and applications of (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid and analogous compounds:

Compound Name Substituent Stereochemistry Molecular Weight CAS Number Key Applications
This compound Cyclobutyl R 252.27 478183-61-8 Proteasome inhibitors (CW1–CW10), anti-inflammatory agents (KZR-616 synthesis)
(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid Cyclopropyl R 237.25 N/A Not explicitly stated; likely used in inhibitor synthesis (smaller ring strain)
(R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid Methyl R 203.24 132696-45-8 Unspecified research; shorter chain may reduce steric hindrance
(R)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid 5-Fluoro-indole R 322.33 114926-41-9 Potential anticancer/antiviral applications (fluorinated aromatic group enhances bioactivity)
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid Thiophene S 269.32 56675-37-7 Sulfur-containing analogs for receptor modulation (e.g., kinase inhibitors)
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid Phenyl R 265.31 181140-88-5 Peptidomimetics; aromatic interactions in enzyme binding
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Hydroxy, methyl R 233.25 N/A Hydroxyl group may improve solubility for CNS-targeting drugs

Key Comparative Insights

Cyclobutyl vs. Cyclopropyl Substituents

The cyclobutyl group in the target compound provides a balance between ring strain (lower than cyclopropane) and steric bulk, enhancing conformational rigidity compared to cyclopropyl analogs. This rigidity is advantageous in protease inhibitors, where precise spatial alignment is required for target engagement .

Aromatic vs. Aliphatic Substituents
  • Phenyl (): The planar aromatic ring facilitates binding to flat enzyme surfaces (e.g., tyrosine kinases), whereas the cyclobutyl group’s non-planar structure may favor allosteric sites .
Stereochemical Considerations

The R-configuration in the target compound is critical for its role in KZR-616 synthesis, as stereochemical mismatches (e.g., S-configuration in ) can lead to inactive or off-target effects .

Physicochemical Properties
  • Solubility : Hydroxy-substituted derivatives () exhibit higher aqueous solubility due to hydrogen bonding, whereas cyclobutyl and aromatic analogs are more lipophilic, favoring membrane permeability .
  • Metabolic Stability : Cyclobutyl’s moderate ring strain may reduce susceptibility to oxidative metabolism compared to cyclopropane derivatives, which are prone to ring-opening reactions .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid, commonly referred to as Boc-D-Cha-OH, is an amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclobutyl side chain and the tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and interactions with biological systems.

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 229.31 g/mol
  • CAS Number : 57350122
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings related to its biological effects.

  • Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. Studies suggest that it modulates pathways involved in the immune response, particularly through the inhibition of NF-kB signaling pathways.
  • Anticancer Activity : Preliminary studies have shown that Boc-D-Cha-OH can induce apoptosis in cancer cell lines. It appears to affect cell cycle regulation and promote cell death in tumor cells, potentially through the activation of caspases.

Study 1: Anti-inflammatory Effects

In a study published in a peer-reviewed journal, researchers examined the effects of Boc-D-Cha-OH on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The findings demonstrated a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound at concentrations of 10 µM and 50 µM.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control1200800
10 µM800500
50 µM300200

Study 2: Anticancer Activity

A separate investigation assessed the cytotoxic effects of Boc-D-Cha-OH on breast cancer cell lines (MCF-7). The results indicated that treatment with Boc-D-Cha-OH at varying concentrations resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1080
2550
5020

Pharmacokinetics

The pharmacokinetic profile of Boc-D-Cha-OH suggests it has favorable absorption characteristics when administered orally. Studies indicate that it is metabolized primarily in the liver, with a half-life suitable for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid?

  • Methodological Answer : The synthesis typically involves coupling a Boc-protected amino acid derivative with a cyclobutyl-containing intermediate. Key steps include:

  • Protection : Use tert-butoxycarbonyl (Boc) to protect the amino group, ensuring regioselectivity during reactions .
  • Coupling : Employ carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst for amide bond formation. For example, DCC activates carboxylic acids for nucleophilic attack by amines .
  • Cyclobutyl Integration : Introduce the cyclobutyl moiety via alkylation or Suzuki-Miyaura cross-coupling, depending on the starting material. Steric hindrance from the cyclobutyl group may necessitate elevated temperatures (e.g., 75°C) .
  • Deprotection : Remove the Boc group under acidic conditions (e.g., TFA) to yield the final compound .

Q. How is enantiomeric purity ensured during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) under isocratic conditions (e.g., hexane:isopropanol 90:10) to separate enantiomers .
  • Stereoselective Synthesis : Employ enantiomerically pure starting materials (e.g., (R)-amino acids) and monitor stereochemistry via circular dichroism (CD) or optical rotation measurements .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with cyclobutyl protons appearing as distinct multiplet signals (δ 1.6–2.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₂NO₄: 280.1549) .
  • HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 210 nm ensure ≥95% purity .

Advanced Research Questions

Q. How does the cyclobutyl group influence the compound’s reactivity in peptide coupling?

  • Methodological Answer :

  • Steric Effects : The cyclobutyl group increases steric hindrance, slowing coupling kinetics. Optimize reaction time (e.g., 16–24 hours) and use excess coupling reagents (1.5–2.0 eq DCC) .
  • Conformational Rigidity : Cyclobutyl restricts rotational freedom, potentially enhancing peptide stability in biological assays. Compare with phenyl or methyl substituents to assess activity differences .

Q. What strategies resolve contradictions in reported synthetic yields for Boc-protected amino acids?

  • Methodological Answer :

  • Parameter Screening : Systematically vary solvents (e.g., DCM vs. THF), temperatures (25°C vs. 40°C), and catalysts (DMAP vs. HOBt) to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., N-acylurea from DCC decomposition) and switch to alternative coupling agents like EDC/HOBt if needed .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases). Focus on hydrogen bonding between the Boc group and catalytic residues .
  • MD Simulations : Perform molecular dynamics (GROMACS) to assess stability of peptide derivatives in aqueous environments, emphasizing cyclobutyl-induced conformational effects .

Safety and Handling

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents (e.g., TFA) .
  • Hazard Mitigation : Refer to GHS hazard codes (e.g., H315/H319 for skin/eye irritation) and store at 2–8°C under inert gas (N₂) to prevent degradation .

Notes

  • Avoid commercial sources (e.g., BenchChem) as per guidelines.
  • Synthetic protocols may require optimization due to steric/electronic variations in substituents .
  • Always verify compound-specific hazards via updated SDS sheets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.